4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is substituted with a 3,4-dichlorophenyl group and a phenyl group, making it a valuable molecule for research and development in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.
Substitution Reactions:
Piperazine Derivatization: The final step involves the derivatization of the piperazine ring with the thieno[2,3-d]pyrimidine core, often using coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure.
Cariprazine: Another antipsychotic with structural similarities.
Trazodone: An antidepressant that shares the piperazine moiety.
Uniqueness
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core
Properties
Molecular Formula |
C22H18Cl2N4S |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H18Cl2N4S/c23-18-7-6-16(12-19(18)24)27-8-10-28(11-9-27)21-17-13-20(15-4-2-1-3-5-15)29-22(17)26-14-25-21/h1-7,12-14H,8-11H2 |
InChI Key |
PKRBZJVUEGESJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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